Fmoc-DL-Phe-OH

stereochemistry racemic mixture peptide libraries

Fmoc-DL-Phe-OH delivers a 1:1 racemic mixture of D- and L-Fmoc-phenylalanine for SPPS. Unlike enantiopure analogs, it introduces both chiral forms simultaneously—streamlining combinatorial library construction, SAR exploration, and racemic crystallography from a single synthesis. The 36-month powder stability at -20°C supports bulk procurement. Choose this racemate when stereochemical diversity matters more than optical purity.

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
CAS No. 100750-05-8
Cat. No. B008686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-Phe-OH
CAS100750-05-8
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
InChIKeySJVFAHZPLIXNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-Phe-OH (CAS 100750-05-8): Racemic Fmoc-Phenylalanine Building Block for Diverse Peptide Synthesis


Fmoc-DL-Phe-OH (N-α-Fmoc-DL-phenylalanine, CAS 100750-05-8) is a racemic mixture of D- and L-enantiomers of Fmoc-protected phenylalanine, a foundational amino acid derivative for solid-phase peptide synthesis (SPPS) . With a molecular formula of C₂₄H₂₁NO₄ and a molecular weight of 387.43 g/mol, it features the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, enabling selective deprotection during stepwise peptide chain assembly [1]. The racemic composition provides a 1:1 mixture of both chiral forms, offering a strategic alternative to single-enantiomer Fmoc-Phe-OH for applications requiring stereochemical diversity or where chiral purity is non-critical .

Why Fmoc-DL-Phe-OH Cannot Be Simply Interchanged with Single Enantiomers in Peptide Synthesis


While Fmoc-L-Phe-OH (CAS 35661-40-6) and Fmoc-D-Phe-OH (CAS 86123-10-6) are optically pure building blocks for synthesizing stereochemically defined peptides, their racemic counterpart, Fmoc-DL-Phe-OH, serves a fundamentally different purpose. Direct substitution of the racemate for a single enantiomer would alter the stereochemical outcome of the peptide product—producing a mixture of diastereomers rather than a single stereoisomer—which can drastically affect biological activity, folding, and receptor recognition . Conversely, using a single enantiomer in applications requiring racemic mixtures (e.g., peptide library construction or racemic crystallization) would be cost-prohibitive and analytically complex. The racemic mixture also exhibits distinct physical properties, such as solubility and melting behavior, that differ from the pure enantiomers [1]. Therefore, selection between Fmoc-DL-Phe-OH and its enantiopure analogs must be driven by specific experimental design requirements rather than mere chemical similarity .

Fmoc-DL-Phe-OH: Quantifiable Differentiation vs. Enantiopure Analogs for Informed Procurement


Stereochemical Composition: 1:1 Racemic Mixture vs. Single Enantiomers

Fmoc-DL-Phe-OH is a 1:1 racemic mixture of Fmoc-D-phenylalanine and Fmoc-L-phenylalanine, whereas Fmoc-L-Phe-OH and Fmoc-D-Phe-OH are enantiomerically pure (≥99.5% ee) . The racemic composition eliminates the need for chiral chromatography in applications where stereochemical purity is not required, reducing both synthesis time and cost .

stereochemistry racemic mixture peptide libraries chiral purity

Purity Specifications: ≥98% Chemical Purity for Reliable SPPS Performance

Commercial Fmoc-DL-Phe-OH is routinely supplied at ≥98% purity, with some vendors offering up to 99.78% purity by HPLC . This level of purity is comparable to high-grade enantiopure Fmoc-Phe-OH (typically ≥98% by TLC, ≥99% by HPLC) and ensures minimal side reactions during SPPS . The racemic product achieves this purity without the additional chiral resolution steps required for single enantiomers .

purity HPLC peptide synthesis quality control

Storage Stability: 36-Month Shelf Life at -20°C Supports Long-Term Inventory

Fmoc-DL-Phe-OH in lyophilized powder form demonstrates stability for 36 months when stored at -20°C under desiccated conditions [1]. This matches or exceeds the stability profiles reported for many Fmoc-protected amino acids, including Fmoc-D-Phe-OH (stored at 2-30°C, typical 2-3 year shelf life) . In solution, the compound remains stable for 6 months at -80°C and 1 month at -20°C, providing flexibility for both long-term storage and short-term use [2].

stability storage conditions shelf life powder stability

Solubility Profile: Low Aqueous Solubility (2.8 mg/L) Necessitates Organic Solvent Use

Fmoc-DL-Phe-OH exhibits very low aqueous solubility, with a reported value of 2.8E-3 g/L (2.8 mg/L) at 25°C . This is characteristic of Fmoc-protected aromatic amino acids; for comparison, Fmoc-D-Phe-OH is also described as requiring organic solvents such as DMF for solubilization . The compound is typically dissolved in DMF, DMSO, or similar aprotic solvents for SPPS applications, with heating to 37°C and ultrasonication recommended to enhance dissolution [1].

solubility formulation DMF DMSO

Optimal Use Cases for Fmoc-DL-Phe-OH: Where the Racemic Mixture Outperforms Enantiopure Alternatives


Stereochemically Diverse Peptide Library Construction for Drug Discovery

In combinatorial chemistry and high-throughput screening, peptide libraries often benefit from stereochemical diversity to explore broader structure-activity relationships (SAR). Fmoc-DL-Phe-OH, as a 1:1 racemic mixture, introduces both D- and L-phenylalanine residues simultaneously during SPPS, generating a mixture of diastereomeric peptides from a single synthesis [1]. This approach is more efficient and cost-effective than running parallel syntheses with Fmoc-L-Phe-OH and Fmoc-D-Phe-OH, enabling the creation of diverse libraries for initial hit identification .

Racemic Protein Crystallography for Phase Determination

Racemic crystallography, which utilizes a 1:1 mixture of D- and L-amino acid enantiomers, often yields crystals with superior diffraction quality compared to enantiopure proteins. Fmoc-DL-Phe-OH provides a convenient source of racemic phenylalanine for the total chemical synthesis of racemic proteins via native chemical ligation [1]. The resulting centrosymmetric crystals facilitate direct phase determination, a critical advantage in structural biology .

Large-Scale Synthesis of Non-Chiral Peptide Intermediates

For industrial-scale production of peptide fragments where stereochemistry at the phenylalanine position is ultimately racemized or eliminated (e.g., precursors to non-natural amino acids or peptidomimetics), Fmoc-DL-Phe-OH offers significant cost advantages. The racemic synthesis route avoids expensive chiral resolution steps, and the final product can be used directly without concern for enantiomeric purity [1]. The 36-month powder stability at -20°C supports bulk procurement strategies .

Self-Assembling Hydrogel Research Requiring Racemic Phe Derivatives

Recent studies have demonstrated that Fmoc-DL-Phe-OH can self-assemble into stable hydrogels under physiological conditions, forming nanofibrous networks with intrinsic antimicrobial properties [1]. The racemic mixture may exhibit distinct gelation kinetics and mechanical properties compared to hydrogels formed from pure L- or D-enantiomers, making it a unique material for biomaterials research . These hydrogels are being explored for advanced wound dressings and antimicrobial coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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